molecular formula C12H13N3O2 B14807132 2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide

2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide

Cat. No.: B14807132
M. Wt: 231.25 g/mol
InChI Key: PADOWYHVRSSWSM-UHFFFAOYSA-N
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Description

2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano group and the cyclopropoxy group are particularly reactive, allowing the compound to participate in a wide range of reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo cyclocondensation reactions to form heterocyclic derivatives .

Scientific Research Applications

2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential biological activities, including antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with different biological targets, making it a valuable tool for drug discovery and development. Additionally, it is used in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The cyano group and the cyclopropoxy group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Cyano-5-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as 2-Cyano-5-cyclopropoxy-N-methylisonicotinamide and 2-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the cyclopropoxy group and the cyano group in this compound makes it unique and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15(2)12(16)10-5-8(6-13)14-7-11(10)17-9-3-4-9/h5,7,9H,3-4H2,1-2H3

InChI Key

PADOWYHVRSSWSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC(=C1)C#N)OC2CC2

Origin of Product

United States

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